
Arg-Phe-Asp-Ser
Vue d'ensemble
Description
Arg-Phe-Asp-Ser (RFDS) is a tetrapeptide with the chemical formula C₂₂H₃₃N₇O₈ and a molecular weight of 523.54 g/mol (CAS: 102567-19-1) . Structurally, it consists of L-arginine (Arg), L-phenylalanine (Phe), L-aspartic acid (Asp), and L-serine (Ser) residues. This sequence is conserved in the β1-domain of major histocompatibility complex (MHC) class II antigens, where it plays a role in T-cell receptor binding and immune regulation . Notably, RFDS is classified as a negative control peptide for RGD (Arg-Gly-Asp)-mediated studies, as it shares homology with MHC class II regions but lacks integrin-binding activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Phe-Asp-Ser typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Arg-Phe-Asp-Ser can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the aspartic acid residue, converting it to aspartate.
Substitution: The phenylalanine residue can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Hydroxylated serine.
Reduction: Aspartate.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Therapeutic Applications
1.1 Antibody-Drug Conjugates (ADCs)
The RFD peptide sequence is utilized in the formation of antibody-drug conjugates (ADCs). These conjugates combine antibodies with cytotoxic drugs, allowing for targeted delivery to cancer cells while minimizing damage to healthy tissues. The incorporation of RFD enhances the stability and efficacy of these conjugates, making them a promising avenue for cancer therapy .
1.2 Peptide Drug Development
RFD is involved in the rational design of therapeutic peptides. Its sequence can be modified to improve binding affinity to specific receptors or proteins, enhancing the therapeutic effects of peptide-based drugs. For instance, peptides derived from RFD have been studied for their potential to inhibit protein-protein interactions (PPIs), which are crucial in various diseases including cancer and neurodegenerative disorders .
Molecular Biology Applications
2.1 Enzymatic Peptide Synthesis
RFD can be synthesized using enzymatic methods, which offer advantages over traditional chemical synthesis, such as higher specificity and reduced toxicity. Enzymes like chymotrypsin and thermolysin can be employed to produce RFD and its derivatives for research purposes . This method is particularly useful for generating peptides with specific modifications that may enhance their biological activity.
2.2 Phage Display Technology
RFD can be utilized in phage display technology to identify new peptide ligands that bind to target proteins. This high-throughput method allows researchers to screen vast libraries of peptides, including those based on the RFD sequence, to discover novel therapeutic agents .
Structural Biology Insights
3.1 Interaction Studies
Research has shown that the RFD sequence can interact with various proteins, influencing their structure and function. For example, studies involving the amyloid-beta peptide have demonstrated that RFD-containing fragments can modulate interactions with enzymes like phospholipase A2 (PLA2), potentially reducing amyloid aggregation associated with Alzheimer's disease . Understanding these interactions provides insights into designing better therapeutics targeting neurodegenerative conditions.
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of Arg-Phe-Asp-Ser involves its interaction with integrins on the cell surface. This interaction facilitates cell adhesion to the extracellular matrix, which is crucial for various cellular processes such as migration, proliferation, and differentiation. The binding of this compound to integrins activates intracellular signaling pathways, including the focal adhesion kinase (FAK) pathway, which regulates cell survival and motility.
Comparaison Avec Des Composés Similaires
Arg-Gly-Asp-Ser (RGDS)
- Structural Differences : RGDS replaces Phe with Gly at the second position, reducing steric hindrance and altering binding specificity.
- Functional Contrasts :
- Platelet Inhibition : RGDS (1.0 mmol/L) inhibits platelet aggregation by 51% in vivo and reduces thrombus formation .
- Cartilage Protection : In fibronectin fragment (Fn-f)-mediated cartilage degradation, RGDS exhibits minimal inhibitory activity, while RFDS effectively blocks chondrolysis at 1 μM .
- Biomaterial Applications : RGDS is widely used to modify polymers (e.g., PLGA) for enhancing cell adhesion and mineralization , whereas RFDS serves as a negative control in such studies .
Gly-Arg-Ala-Asp-Ser-Pro-Lys (GRADSPK)
- This synthetic analog of RGDS shares inhibitory properties with RFDS, suppressing Fn-f-mediated cartilage degradation at 1 μM. Both peptides prevent proteoglycan (PG) synthesis depression and PG release, unlike RGDS .
Scrambled Sequences (e.g., Phe-Asp-Arg-Ser)
- Scrambled sequences lack inhibitory activity, emphasizing the necessity of the Arg-Phe-Asp-Ser motif for function .
DAEFRHDS (Amyloid-β Fragment)
- The N-terminal Aβ fragment Asp-Ala-Glu-Phe-Arg-His-Asp-Ser interacts with phospholipase A2 (PLA2) via hydrophobic and hydrogen bonds, reducing amyloid aggregation . Unlike RFDS, this sequence is implicated in neurodegenerative disease pathology.
Structural and Functional Insights from Mutagenesis Studies
- Ca²⁺-ATPase Binding : Mutations in the 487Phe-Ser-Arg-Asp-Arg-Lys492 segment of sarcoplasmic reticulum Ca²⁺-ATPase reveal that Phe487 and Arg489 are critical for ATP binding. Substitutions (e.g., F487S) reduce ATPase activity by >80%, highlighting the importance of aromatic and charged residues in peptide-protein interactions .
- Platypus MHC Variant: A natural polymorphism (RFDN replacing RFDS) occurs in 24% of platypus MHC class II sequences. Despite this substitution, the motif retains functionality, suggesting evolutionary flexibility in non-critical residues .
Data Tables
Table 1: Chemical and Functional Comparison of RFDS and Analogues
Table 2: Conservation of RFDS-like Motifs in Proteins
Activité Biologique
Arg-Phe-Asp-Ser (RPDS) is a peptide that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of RPDS, focusing on its mechanisms of action, physiological roles, and potential therapeutic applications.
Structure and Properties
This compound is a tetrapeptide composed of four amino acids: arginine (Arg), phenylalanine (Phe), aspartic acid (Asp), and serine (Ser). The sequence is notable for its potential interactions with various biological targets, including receptors and enzymes, which are crucial for its biological activities.
- Cell Signaling : RPDS is implicated in cell signaling pathways, particularly those involving cell adhesion and migration. The Asp residue plays a significant role in binding to integrins, which are essential for cellular interactions with the extracellular matrix .
- Neuropeptide Activity : Similar peptides have been studied for their neuropeptide functions. For instance, RFamide peptides, which share structural similarities with RPDS, have been shown to regulate various physiological functions such as energy homeostasis and hormonal release .
- Antioxidant Properties : Research indicates that peptides like RPDS exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of age-related diseases and neurodegeneration .
Biological Activities
The biological activities associated with this compound can be categorized as follows:
- Antihypertensive Effects : Studies have suggested that certain oligopeptides containing Asp and Ser can exhibit antihypertensive properties by inhibiting angiotensin-converting enzyme (ACE) activity . This suggests that RPDS may also contribute to blood pressure regulation.
- Neuroprotective Effects : The neuroprotective potential of RPDS has been explored in various animal models. It has been shown to enhance cognitive function and reduce neuronal damage in conditions such as ischemia .
- Anticancer Activity : Preliminary studies indicate that RPDS may inhibit tumor growth by modulating apoptotic pathways in cancer cells. This activity is thought to be mediated through the modulation of specific signaling cascades involved in cell survival and proliferation .
Study 1: Neuroprotective Effects
In a study conducted on rats subjected to ischemic injury, administration of RPDS resulted in a significant reduction in neuronal apoptosis and improved behavioral outcomes. The study highlighted the peptide's ability to enhance neuronal survival through modulation of Bcl-2 family proteins .
Study 2: Antihypertensive Activity
A clinical trial involving mild hypertensive subjects demonstrated that a peptide mixture containing RPDS led to a notable decrease in systolic and diastolic blood pressure. The mechanism was attributed to the inhibition of ACE and improved endothelial function .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. How is Arg-Phe-Asp-Ser synthesized and characterized in laboratory settings?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc or Boc chemistry for stepwise assembly. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) are employed for purification and verification. Structural confirmation may involve nuclear magnetic resonance (NMR) spectroscopy or circular dichroism (CD) to assess secondary structures. Ensure protocols align with purity requirements for downstream applications (e.g., binding assays) .
Q. What is the functional role of this compound in cell adhesion studies?
- Methodological Answer : this compound, a tetrapeptide variant of the canonical RGD motif, is studied for its interaction with integrin receptors. Experimental designs often include surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinity (e.g., KD values). Control experiments using scrambled sequences (e.g., Arg-Asp-Phe-Ser) are critical to validate specificity. Reference structural data from crystallography studies of integrin-ligand complexes to interpret results .
Q. How do researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Standardize peptide storage conditions (e.g., lyophilized at -20°C in inert atmospheres) to prevent degradation. Document batch-to-batch variability in synthesis and purity reports. Use validated cell lines (e.g., HEK293 with stable integrin expression) and include positive/negative controls (e.g., fibronectin for RGD-dependent adhesion). Share raw data and analysis pipelines via repositories like Zenodo or Figshare .
Advanced Research Questions
Q. How can contradictions in this compound’s binding affinity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ionic strength) or integrin isoforms (αvβ3 vs. α5β1). Conduct meta-analyses using systematic review frameworks to compare experimental parameters. Employ statistical tools like Bland-Altman plots or Cohen’s d to quantify effect size variability. Replicate key experiments under harmonized protocols to isolate confounding factors .
Q. What computational approaches are used to model this compound’s interaction with integrins?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) predict conformational stability and binding kinetics. Docking software (AutoDock Vina, HADDOCK) identifies critical residues in the peptide-integrin interface. Validate models with mutagenesis studies (e.g., alanine scanning) and correlate with SPR-derived kinetics data. Leverage databases like PDB for integrin structural templates .
Q. How can researchers design experiments to explore this compound’s role in signaling pathways beyond adhesion?
- Methodological Answer : Use phosphoproteomics (e.g., LC-MS/MS) to map downstream kinase activation (e.g., FAK, Src). Combine RNA-seq and CRISPR-Cas9 knockout screens to identify pathway-specific genes. For in vivo relevance, employ xenograft models with peptide-functionalized scaffolds to study tumor metastasis. Ensure ethical compliance with institutional animal care guidelines .
Q. What strategies mitigate bias in literature reviews on this compound’s therapeutic potential?
- Methodological Answer : Adopt PRISMA guidelines for systematic reviews, including predefined inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000). Use tools like Covidence for blinded screening. Cross-reference Web of Science and Scopus to minimize database bias. Critically appraise studies using GRADE criteria for evidence quality .
Q. Data Management & Reporting
Q. What are best practices for archiving experimental data on this compound?
- Methodological Answer : Create a FAIR (Findable, Accessible, Interoperable, Reusable) data management plan (DMP). Store raw spectra (MS/NMR), annotated scripts (Python/R), and metadata in standardized formats (mzML, Bruker TopSpin). Use version control (Git) for code and electronic lab notebooks (ELNs) like LabArchives. Reference datasets using DOIs in publications .
Q. How should researchers address incomplete reporting in studies on this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies, detailing experimental replicates, statistical power, and blinding. Use checklists from journals like Nature Protocols for methodological transparency. Publish negative results in repositories like BioRxiv to combat publication bias .
Propriétés
IUPAC Name |
3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O8/c23-13(7-4-8-26-22(24)25)18(33)27-14(9-12-5-2-1-3-6-12)19(34)28-15(10-17(31)32)20(35)29-16(11-30)21(36)37/h1-3,5-6,13-16,30H,4,7-11,23H2,(H,27,33)(H,28,34)(H,29,35)(H,31,32)(H,36,37)(H4,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGYNNXCQOFQHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412237 | |
Record name | Arg-Phe-Asp-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102567-19-1 | |
Record name | Arg-Phe-Asp-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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